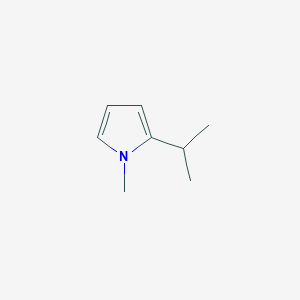

1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrrole derivatives typically involves a multi-step process starting from commercially available pyrrole. One example includes the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde through acylation and nucleophilic substitution, with an optimized method yielding a total yield of 65% (Wang et al., 2017). Such methodologies could be adapted for the synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde, demonstrating the compound's accessibility for further study.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of pyrrole and aldehyde functionalities, which contribute to their chemical behavior. The electronic structure and delocalization within such compounds have been analyzed through spectroscopic methods and DFT calculations, indicating significant π→π∗ transitions and electronic delocalization affecting their chemical reactivity (Schrage et al., 2020).

Chemical Reactions and Properties

Pyrrole derivatives engage in various chemical reactions, including complexation and condensation, influenced by their molecular structure. For instance, the complexation of similar compounds with metals such as cadmium has been reported, highlighting the versatility of these compounds in forming coordination complexes (Hakimi et al., 2013). This reactivity is pivotal for their application in material science and catalysis.

Physical Properties Analysis

The physical properties, including solubility and crystallinity, play a crucial role in the application of these compounds. While specific data on this compound is scarce, the solubility of related compounds in various solvents and their crystalline structures have been documented, providing insights into their behavior in different environments.

Chemical Properties Analysis

The chemical properties of pyrrole derivatives, including reactivity patterns and stability, are influenced by their structural features. Studies have shown these compounds participate in nucleophilic substitution, oxidation, and ring contraction reactions, demonstrating a wide range of chemical behavior that can be harnessed for synthetic applications (Wang et al., 2018).

科学的研究の応用

Synthesis and Catalytic Applications

One area of application is in the synthesis of palladacycles with normal and spiro chelate rings designed from bi- and tridentate ligands with an indole core. For instance, derivatives synthesized from this compound have been applied as catalysts in the Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating efficiency and potential in organic synthesis and catalysis (Singh et al., 2017).

Antimicrobial Activity

Research on chitosan Schiff bases based on heterocyclic moieties, including derivatives synthesized from 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde, has shown potential antimicrobial activity. These compounds were screened for biological activity against various bacteria and fungi, indicating a dependency of antimicrobial efficacy on the type of Schiff base moiety, highlighting the importance of structural variation in designing antimicrobial agents (Hamed et al., 2020).

Complexation and Coordination Chemistry

Another significant application is found in the complexation to Cadmium(II) and the synthesis of novel imidazo[1,5-a]pyridine derivatives, where compounds derived from this compound have been utilized. These compounds exhibit unique coordination chemistry and crystal structures, contributing to the understanding of metal-ligand interactions in inorganic chemistry (Hakimi et al., 2013).

Magnetic Properties

Research has also explored the use of related compounds in the creation of high nuclearity barrel-like single molecule magnets. For example, the employment of similar pyrrole-2-carbaldehyde derivatives in synthesizing Mn(III)25 barrel-like clusters demonstrates the potential of these compounds in developing materials with single-molecule magnetic behavior (Giannopoulos et al., 2014).

将来の方向性

The future directions for research on “1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, chemistry, and materials science could be explored .

特性

IUPAC Name |

1-(pyridin-3-ylmethyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-9-11-4-2-6-13(11)8-10-3-1-5-12-7-10/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHXZRGZYVDLFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378220 |

Source

|

| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186801-36-5 |

Source

|

| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)

![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)

![Isoxazolo[4,3-B]pyridine-3-carbonitrile](/img/structure/B60656.png)